molecular formula C28H56O15 B609240 m-PEG13-acid CAS No. 1239588-11-4

m-PEG13-acid

Cat. No.: B609240
CAS No.: 1239588-11-4
M. Wt: 632.74
InChI Key: RQQVDBLIIIQXET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of m-PEG13-acid is primary amine groups . These are found in various biological molecules, including proteins, where they play crucial roles in numerous biological processes.

Mode of Action

This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to molecules containing primary amine groups, thereby modifying their properties.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups is necessary for this compound to exert its action . Additionally, the reaction between this compound and primary amine groups requires the presence of activators . The solubility of this compound in aqueous media suggests that it may be more effective in hydrophilic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG13-acid is synthesized through the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced using various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These agents facilitate the formation of a stable amide bond between the PEG chain and the carboxylic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG13-acid primarily undergoes bioconjugation reactions, where it forms covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like EDC, N,N’-dicyclohexylcarbodiimide (DCC), or HATU to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are PEGylated biomolecules, which exhibit enhanced solubility, stability, and bioavailability. These properties make them suitable for various biomedical applications .

Scientific Research Applications

m-PEG13-acid is extensively used in scientific research due to its versatile properties. Some of its key applications include:

Comparison with Similar Compounds

m-PEG13-acid can be compared with other PEG derivatives such as m-PEG12-acid and m-PEG14-acid. While all these compounds contain a terminal carboxylic acid group, their PEG chain lengths differ, which can influence their solubility and reactivity. This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity for various applications .

Similar Compounds

  • m-PEG12-acid
  • m-PEG14-acid
  • m-PEG10-acid

These compounds share similar properties but differ in their PEG chain lengths, which can affect their performance in specific applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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